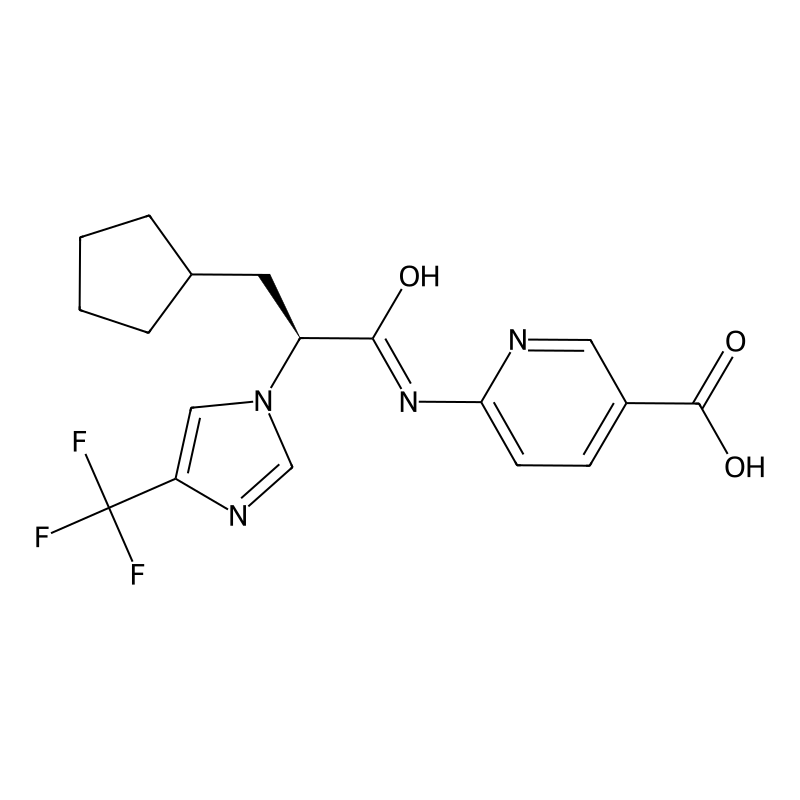3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pyridine Ring
The pyridine ring is a common core structure found in many biologically active molecules. It can participate in hydrogen bonding and pi-pi stacking interactions with other molecules, which can be crucial for binding to protein targets .
Trifluoromethyl Group (CF3)
The presence of the trifluoromethyl group (CF3) can enhance the molecule's metabolic stability and improve its membrane permeability .
Imidazole Moiety
The imidazole moiety is present in histidine, an essential amino acid. Molecules containing imidazole rings can act as histamine H3 receptor antagonists or ligands for other enzymes .
Carboxylic Acid Group (COOH)
The carboxylic acid group (COOH) can participate in hydrogen bonding and ionic interactions, which can be important for molecular recognition and binding to biological targets .
Future Research Potential:
Based on the presence of these functional groups, 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- could potentially be investigated for its activity in various areas such as:
- Enzyme Inhibition: The molecule's structure might allow it to interact with specific enzymes, potentially leading to the development of new drugs.
- Modulating Protein Function: The molecule could bind to proteins and modulate their activity, offering therapeutic potential.
- Antimicrobial Activity: The combination of functional groups might contribute to antimicrobial properties, requiring further investigation.
3-Pyridinecarboxylic acid, commonly known as nicotinic acid, is an aromatic heterocyclic compound with the molecular formula and a molecular weight of approximately 123.11 g/mol. It is a derivative of pyridine, characterized by a carboxylic acid group attached to the third carbon of the pyridine ring. This compound is notable for its role in human nutrition as a form of vitamin B3, essential for various metabolic processes and the synthesis of nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are crucial for cellular respiration and energy production .
- There is no information available on the mechanism of action for this specific compound. However, depending on the functional groups, it might have interactions with biological targets containing complementary structures.
- Esterification: Reacts with alcohols to form esters, which can be utilized in pharmaceuticals and fragrances.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form pyridine derivatives.
- Reduction: Can be reduced to produce 3-piperidinecarboxylic acid, which has applications in medicinal chemistry.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions, allowing for derivatization that enhances biological activity or alters physical properties .
3-Pyridinecarboxylic acid exhibits significant biological activity:
- Vitamin B3: As a vitamin, it is vital for maintaining healthy skin, nerves, and digestion. It plays a crucial role in converting food into energy.
- Therapeutic Uses: It has been studied for its potential effects on cholesterol levels, with evidence suggesting that it can help reduce LDL cholesterol and increase HDL cholesterol.
- Antioxidant Properties: Nicotinic acid has been shown to exhibit antioxidant effects, potentially protecting cells from oxidative stress .
The synthesis of 3-Pyridinecarboxylic acid can be achieved through various methods:
- Oxidation of 3-Methylpyridine: This method involves the oxidation of 3-methylpyridine using nitric acid or hydrogen peroxide under controlled conditions to yield nicotinic acid with high selectivity .
- Vapor Phase Oxidation: Involves the ammoxidation of 3-picoline followed by hydrolysis to produce nicotinic acid. This method is efficient and allows for large-scale production .
- Biological Oxidation: Utilizes microbial processes to convert precursors into nicotinic acid, offering a more sustainable approach .
3-Pyridinecarboxylic acid has diverse applications:
- Nutritional Supplements: Widely used as a dietary supplement for its health benefits related to cholesterol management and energy metabolism.
- Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and treatments for cardiovascular diseases.
- Agriculture: Employed in formulations to enhance plant growth and resistance to pests due to its biochemical roles .
Research into the interactions of 3-Pyridinecarboxylic acid has revealed its potential effects on various biological pathways:
- Cholesterol Metabolism: Studies indicate that nicotinic acid influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown.
- Cell Signaling Pathways: It may affect signaling pathways related to inflammation and cell survival, suggesting potential therapeutic roles in chronic diseases .
- Drug Interactions: Investigations into its interactions with other medications highlight the need for careful management when used alongside statins or other lipid-modifying agents .
Several compounds share structural similarities with 3-Pyridinecarboxylic acid. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Picolinic Acid | Found in the human body; involved in metal ion chelation. | |
| Isonicotinic Acid | Used in pharmaceuticals; differs by carboxyl position. | |
| 2-Hydroxypyridine | Exhibits different biological activities; less acidic than nicotinic acid. | |
| 4-Pyridinecarboxylic Acid | Similar structure but distinct properties; used as an intermediate in drug synthesis. |
Uniqueness of 3-Pyridinecarboxylic Acid
The uniqueness of 3-Pyridinecarboxylic acid lies in its dual role as both a nutrient essential for human health and a versatile compound in synthetic chemistry. Its well-documented health benefits, particularly regarding cardiovascular health and metabolic processes, set it apart from other pyridine derivatives that may not possess such significant biological roles .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Ghosh A, Maurer TS, Litchfield J, Varma MV, Rotter C, Scialis R, Feng B, Tu M,
3: Erion DM, Lapworth A, Amor PA, Bai G, Vera NB, Clark RW, Yan Q, Zhu Y, Ross
4: Pfefferkorn JA, Guzman-Perez A, Litchfield J, Aiello R, Treadway JL, Pettersen








